molecular formula C11H10N4O B13874274 4-Amino-2-phenylpyrimidine-5-carboxamide

4-Amino-2-phenylpyrimidine-5-carboxamide

Cat. No.: B13874274
M. Wt: 214.22 g/mol
InChI Key: UOYFKVQPAPJNSR-UHFFFAOYSA-N
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Description

4-Amino-2-phenylpyrimidine-5-carboxamide is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with an amino group at the 4-position, a phenyl group at the 2-position, and a carboxamide group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-phenylpyrimidine-5-carboxamide typically involves the cyclization of appropriate precursors One common method includes the reaction of 2-phenyl-4,6-dichloropyrimidine with ammonia or an amine to introduce the amino group at the 4-position

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-Amino-2-phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-2-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways.

Comparison with Similar Compounds

    2-Phenylpyrimidine-5-carboxamide: Lacks the amino group at the 4-position.

    4-Amino-2-methylpyrimidine-5-carboxamide: Contains a methyl group instead of a phenyl group at the 2-position.

    4-Amino-2-phenylpyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group at the 5-position.

Uniqueness: 4-Amino-2-phenylpyrimidine-5-carboxamide is unique due to the presence of both the amino and phenyl groups, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

4-amino-2-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C11H10N4O/c12-9-8(10(13)16)6-14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16)(H2,12,14,15)

InChI Key

UOYFKVQPAPJNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)C(=O)N

Origin of Product

United States

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